molecular formula C18H12N2O5 B12466443 N-Naphthalen-1-yl-3-nitro-phthalamic acid

N-Naphthalen-1-yl-3-nitro-phthalamic acid

Cat. No.: B12466443
M. Wt: 336.3 g/mol
InChI Key: RKDTUYXVFPLGEP-UHFFFAOYSA-N
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Description

2-[(NAPHTHALEN-1-YL)CARBAMOYL]-3-NITROBENZOIC ACID is an organic compound that features a naphthalene ring bonded to a carbamoyl group and a nitrobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(NAPHTHALEN-1-YL)CARBAMOYL]-3-NITROBENZOIC ACID typically involves the reaction of naphthalene-1-carboxylic acid with 3-nitrobenzoic acid under specific conditions. The process may include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the naphthalene and benzoic acid derivatives.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 2-[(NAPHTHALEN-1-YL)CARBAMOYL]-3-NITROBENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2-[(NAPHTHALEN-1-YL)CARBAMOYL]-3-NITROBENZOIC ACID has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(NAPHTHALEN-1-YL)CARBAMOYL]-3-NITROBENZOIC ACID involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The carbamoyl group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Uniqueness: 2-[(NAPHTHALEN-1-YL)CARBAMOYL]-3-NITROBENZOIC ACID is unique due to its specific combination of a naphthalene ring, carbamoyl group, and nitrobenzoic acid moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H12N2O5

Molecular Weight

336.3 g/mol

IUPAC Name

2-(naphthalen-1-ylcarbamoyl)-3-nitrobenzoic acid

InChI

InChI=1S/C18H12N2O5/c21-17(16-13(18(22)23)8-4-10-15(16)20(24)25)19-14-9-3-6-11-5-1-2-7-12(11)14/h1-10H,(H,19,21)(H,22,23)

InChI Key

RKDTUYXVFPLGEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C=CC=C3[N+](=O)[O-])C(=O)O

solubility

39.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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